Arabinan

Description

Properties

IUPAC Name |

(2R,4S,5S)-2-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[(2S,3S,5R)-5-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-[[(2R,3S,5S)-4-hydroxy-3,5-dimethyloxolan-2-yl]methoxy]oxolan-2-yl]methoxy]-3,4-dihydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-5-ethyloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O34/c1-4-15-25(53)30(58)41(72-15)68-10-21-39(81-47-33(61)27(55)17(6-50)74-47)37(65)45(79-21)70-12-23-40(82-48-34(62)28(56)18(7-51)75-48)36(64)44(78-23)67-9-20-29(57)31(59)42(76-20)69-11-22-38(80-46-32(60)26(54)16(5-49)73-46)35(63)43(77-22)66-8-19-13(2)24(52)14(3)71-19/h13-65H,4-12H2,1-3H3/t13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24?,25-,26-,27-,28-,29-,30?,31?,32?,33?,34?,35?,36?,37?,38-,39-,40-,41-,42-,43-,44-,45-,46+,47+,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQRGNLNINKWNE-OHCNJMNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)C)O)C)O)OC7C(C(C(O7)CO)O)O)O)O)O)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](C([C@@H](O1)OC[C@H]2[C@H](C([C@@H](O2)OC[C@H]3[C@H](C([C@@H](O3)OC[C@H]4[C@H](C([C@@H](O4)OC[C@H]5[C@H](C([C@@H](O5)OC[C@H]6[C@H](C([C@@H](O6)C)O)C)O)O[C@H]7C([C@@H]([C@@H](O7)CO)O)O)O)O)O)O[C@H]8C([C@@H]([C@@H](O8)CO)O)O)O)O[C@H]9C([C@@H]([C@@H](O9)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1201.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Intricate Architecture of Arabinan Side Chains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Arabinans, complex polysaccharides predominantly composed of arabinose residues, represent a significant structural component of the plant cell wall and the mycobacterial cell envelope. As neutral side chains of pectic rhamnogalacturonan I and as crucial elements of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex in mycobacteria, the detailed chemical structure of arabinans is of paramount interest in fields ranging from plant biology and food science to infectious disease research and drug development.[1][2][3] This technical guide provides an in-depth exploration of the core chemical structure of arabinan side chains, methodologies for their characterization, and a summary of key quantitative data.

Core Chemical Structure of this compound Side Chains

This compound side chains are characterized by a backbone of α-1,5-linked L-arabinofuranose (Araf) residues.[2][4][5] This linear backbone is frequently substituted at the O-2 and/or O-3 positions with further arabinofuranose units, leading to a highly branched and complex structure.[2][5]

The side chains themselves can be monomeric or oligomeric arabinose units.[2] The specific linkages and branching patterns can vary significantly depending on the plant source.[2] For instance, in some plants, dimeric side chains and terminal β-arabinofuranose residues have also been identified as important structural elements.[4] In mycobacteria, the this compound domain is a highly branched polysaccharide built on a backbone of α(1→5)-linked sugars with a number of α(1→3)-linked residues forming 3,5-Araf branchpoints.[6] The non-reducing ends of these this compound chains are often terminated by β(1→2) Araf residues.[6][7]

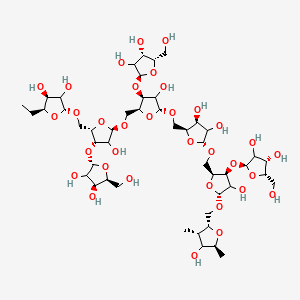

The diagram below illustrates the fundamental linkages found in the this compound backbone and its primary branching points.

Quantitative Analysis of this compound Structure

The structural heterogeneity of arabinans necessitates quantitative methods to describe their composition. Methylation analysis is a classical technique that provides the relative abundance of different glycosidic linkages. The following table summarizes the linkage composition of an this compound isolated from olive pomace.

| Linkage Type | Molar Ratio |

| (1→5)-Araf | 5 |

| Terminal-Araf | 4 |

| (1→3,5)-Araf | 3 |

| (1→3)-Araf | 1 |

| Data from a study on this compound from olive pomace.[8] |

Experimental Protocols for Structural Elucidation

The determination of the fine structure of this compound side chains relies on a combination of enzymatic, chromatographic, and spectroscopic techniques.

Enzymatic Digestion

A crucial first step in the analysis of complex arabinans is their controlled depolymerization into smaller oligosaccharides. This is typically achieved using a combination of specific glycoside hydrolases:

-

Endo-α-1,5-arabinanases (EC 3.2.1.99): These enzymes cleave the α-1,5-arabinofuranosidic linkages of the this compound backbone, producing shorter oligosaccharide chains.[4][9]

-

α-L-Arabinofuranosidases (ABFs; EC 3.2.1.55): These enzymes remove terminal non-reducing α-1,2-, α-1,3-, and α-1,5-linked arabinofuranosyl residues from the side chains.[4]

Protocol Outline:

-

Solubilize the isolated this compound-containing polysaccharide in a suitable buffer (e.g., sodium phosphate buffer, pH 7.0).

-

Add endo-arabinanase and/or arabinofuranosidase.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25°C to 40°C) for a defined period (e.g., 24 hours).[5]

-

Inactivate the enzyme by heat treatment.

-

The resulting mixture of arabino-oligosaccharides is then ready for further analysis.

Chromatographic and Spectrometric Analysis

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a powerful technique for the separation and quantification of the oligosaccharides generated by enzymatic digestion.[2][5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS²): LC-MS² is employed for the unambiguous structural characterization of the isolated oligosaccharides, providing information on their mass and fragmentation patterns.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of arabinans.

-

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are used to identify and assign the specific glycosidic linkages and anomeric configurations of the arabinose residues.[2][8]

-

High-Resolution Magic-Angle Spinning (HR-MAS) NMR allows for the structural analysis of arabinans in live, intact mycobacterial cells, providing insights into their native conformation and interactions.[11][12]

Protocol Outline for NMR Analysis of Enzymatically Liberated this compound Oligosaccharides:

-

Perform enzymatic digestion of the this compound sample as described above.

-

Remove unhydrolyzed material by centrifugation.[5]

-

Lyophilize the supernatant containing the oligosaccharides.

-

Dissolve the sample in deuterium oxide (D₂O).

-

Acquire 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC) on a high-field NMR spectrometer.

-

Analyze the spectra to determine the chemical shifts and coupling constants, which are then used to elucidate the structure of the oligosaccharides.

The following diagram illustrates a typical experimental workflow for the structural characterization of this compound side chains.

Biosynthesis and Degradation Pathways

The synthesis and breakdown of this compound side chains are complex enzymatic processes. In mycobacteria, the biosynthesis of the this compound domain of arabinogalactan involves a series of arabinofuranosyltransferases that utilize decaprenylphosphoryl-β-D-arabinofuranose (DPA) as the arabinose donor.[6][7]

The degradation of arabinans, for instance by soil bacteria or gut microbiota, is a synergistic process involving endo-arabinanases that cleave the backbone and arabinofuranosidases that remove side chains, ultimately releasing arabinose monomers.[4][9]

Below is a simplified representation of the enzymatic degradation of a branched this compound.

A deeper understanding of the intricate chemical structure of this compound side chains is crucial for advancing our knowledge in plant science, microbiology, and human health. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in these dynamic fields.

References

- 1. KEGG PATHWAY: Arabinogalactan biosynthesis - Mycobacterium - Reference pathway [kegg.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Enzymatic Mechanism for this compound Degradation and Transport in the Thermophilic Bacterium Caldanaerobius polysaccharolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Detailed Structural Characterization of Arabinans and Galactans of 14 Apple Cultivars Before and After Cold Storage [frontiersin.org]

- 6. The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural characterisation of the olive pomace pectic polysaccharide this compound side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Novel this compound and galactan oligosaccharides from dicotyledonous plants [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Rapid structural characterization of the arabinogalactan and lipoarabinomannan in live mycobacterial cells using 2D and 3D HR-MAS NMR: structural changes in the this compound due to ethambutol treatment and gene mutation are observed - PubMed [pubmed.ncbi.nlm.nih.gov]

arabinan function in plant cell wall integrity

An In-depth Technical Guide: The Function of Arabinan in Plant Cell Wall Integrity

Audience: Researchers, scientists, and drug development professionals.

Abstract

Arabinans, neutral pectic side chains of rhamnogalacturonan-I (RG-I), are critical polysaccharides in the primary cell walls of dicotyledonous plants.[1] Composed primarily of an α-1,5-linked L-arabinofuranosyl backbone, these polymers play a pivotal role in maintaining the structural and functional integrity of the plant cell wall.[2] Their functions extend from modulating cell wall flexibility and hydration, particularly under stress conditions, to mediating cell-cell adhesion and participating in developmental processes.[3][4][5] Furthermore, arabinosylation of cell wall proteins is emerging as a key component in stress perception and signaling pathways. This technical guide provides a comprehensive overview of the structure, biosynthesis, and multifaceted functions of this compound, details key experimental protocols for its study, and presents quantitative data to underscore its importance in plant cell wall biology.

Molecular Structure and Biosynthesis of Pectic this compound

Pectic arabinans are complex, branched polysaccharides. The primary structure consists of a backbone of α-(1→5)-linked arabinofuranose residues.[1][2] This backbone can be substituted at the O-2 and/or O-3 positions with single α-L-arabinofuranosyl residues or short this compound oligomers.[2] These this compound chains are attached as side chains to the rhamnose residues of the rhamnogalacturonan I (RGI) backbone, which is a core component of the pectin matrix.[1][3][5]

The biosynthesis of this compound involves a series of enzymatic steps occurring in the Golgi apparatus. A key precursor is UDP-L-arabinose, which is synthesized from UDP-D-xylose by the action of UDP-D-xylose 4-epimerases, such as MUR4 in Arabidopsis.[6] The transfer of arabinosyl residues to the growing this compound chain is catalyzed by arabinosyltransferases. The this compound DEFICIENT 1 (ARAD1) gene in Arabidopsis encodes a putative α-1,5-arabinosyltransferase belonging to the GT47 glycosyltransferase family, which is essential for the elongation of the this compound backbone.[2][7][8]

The Functional Role of this compound in Cell Wall Integrity

This compound's contribution to cell wall integrity is multifaceted, involving direct interactions with other polymers, modulation of mechanical properties, and essential roles in plant growth and development.

Interaction with Cell Wall Polymers

The plant cell wall is a complex composite material where polymers interact to form a functional network.[3] While the cellulose-xyloglucan network provides the primary structural framework, the pectin matrix, rich in this compound, embeds this framework.[3][5] Studies have demonstrated that this compound side chains can bind extensively and reversibly to cellulose microfibrils.[9][10][11][12] This interaction, which does not appear to alter cellulose crystallinity, is thought to be crucial for the proper assembly and integration of the pectin and cellulose networks, contributing significantly to the overall architecture of the primary cell wall.[9][10][12]

Contribution to Mechanical Properties and Stress Response

Arabinans are key determinants of the cell wall's mechanical properties, particularly its flexibility and hydration capacity.[3][5][13] Research on resurrection plants, which can survive extreme dehydration, has revealed that their cell walls are exceptionally rich in arabinose polymers.[3] It is hypothesized that these this compound side chains act as a "buffer," replacing water during desiccation to prevent the irreversible adhesion of cellulose microfibrils and maintain wall flexibility.[3][5] This function is critical for survival during water deficit stress.[3][13] Enzymatic removal of arabinans from guard cell walls has been shown to lock the stomata in either an open or closed position, highlighting this compound's role in controlling turgor-driven cell movements.[3] Furthermore, arabinosylation of extensin proteins in the cell wall is a specific cellular response to salt stress, required for modulating root directional growth to avoid saline environments.[14]

Role in Cell Adhesion and Development

The integrity of pectic this compound is essential for normal plant development. Genetic studies involving the removal of this compound side chains have resulted in callus cultures with loosely attached cells, indicating a role for this compound in cell-to-cell adhesion.[3] This function is critical for maintaining tissue and organ integrity.[15] The importance of this compound is particularly evident in pollen development. In potato lines with reduced pectic this compound, mature pollen grains were found to be collapsed and non-viable.[4] This phenotype suggests that this compound is crucial for the cell wall remodeling that occurs as the pollen grain matures and dehydrates, ensuring its structural integrity.[4]

This compound in Cell Wall Signaling

The cell wall is not a static barrier but a dynamic sensory organelle that communicates its status to the cell. Arabinose-containing polymers and glycoproteins are integral to these signaling processes. Arabinogalactan-proteins (AGPs), which are anchored to the plasma membrane, can bind calcium and are implicated in calcium signaling from the apoplast to the cytoplasm.[16]

Recent studies have identified a specific cell wall integrity sensing pathway involving arabinosylated proteins. The cell wall-localized leucine-rich repeat extensins (LRX) 3, 4, and 5 interact with RAPID ALKALINIZATION FACTOR (RALF) peptides to transduce signals about cell wall status.[6] These signals are then conveyed to the plasma membrane-localized receptor-like kinase FERONIA (FER) to trigger intracellular stress responses, maintaining cell wall homeostasis.[6]

Quantitative Analysis of this compound

Quantitative data from studies on this compound-deficient mutants and biochemical binding assays underscore the significance of this polysaccharide.

Table 1: Arabinose Content in Wild-Type and arad1 Mutant Arabidopsis thaliana

| Tissue | Genotype | Arabinose Content (% of Wild-Type) | Citation(s) |

|---|---|---|---|

| Leaves | arad1 | ~75% | [2][7][8] |

| Stems | arad1 | ~46% | [2][7][8] |

| Rhamnogalacturonan-I | arad1 | ~30% |[7][8] |

Table 2: In Vitro Binding Affinity of Pectin Side Chains to Cellulose

| Polysaccharide | Binding Capacity (mg/g of cellulose) | Citation(s) |

|---|---|---|

| De-branched this compound | >200 | [9] |

| Galactan | >200 | [9] |

| Apple Pectin | < this compound/Galactan |[9] |

Experimental Protocols for this compound Research

A variety of techniques are employed to study the structure, localization, and function of this compound in the plant cell wall.

Protocol: Sequential Extraction and Monosaccharide Composition Analysis of Cell Wall Polysaccharides

This protocol is adapted from methods used to analyze cell wall composition in this compound-deficient mutants.[8]

-

Preparation of Alcohol Insoluble Residue (AIR):

-

Flash-freeze ~15-20 mg of plant tissue in liquid nitrogen.

-

Homogenize the tissue in 1 mL of 100% ethanol.

-

Wash the pellet sequentially with 70% ethanol, 100% ethanol, and acetone.

-

Dry the resulting pellet (AIR) overnight.

-

-

Sequential Extraction:

-

Pectin Extraction: Extract the AIR pellet with 0.5% (w/v) ammonium oxalate or 50 mM CDTA, followed by 0.05 M Na2CO3 to solubilize pectins.

-

Hemicellulose Extraction: Extract the remaining pellet with increasing concentrations of KOH (e.g., 1 M and 4 M) to solubilize hemicelluloses.

-

The final pellet is enriched in crystalline cellulose.

-

-

Monosaccharide Composition Analysis:

-

Hydrolyze an aliquot of each fraction (or total AIR) with 2 M trifluoroacetic acid (TFA) at 121°C for 1 hour.

-

Evaporate the TFA under a stream of nitrogen.

-

Resuspend the hydrolyzed monosaccharides in water.

-

Analyze the composition using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or by preparing alditol acetate derivatives for Gas Chromatography-Mass Spectrometry (GC-MS).[17]

-

Protocol: Immuno-localization of this compound Epitopes

This protocol uses monoclonal antibodies to visualize the distribution of specific this compound structures within plant tissues.[15][18]

-

Sample Preparation:

-

Fix small pieces of plant tissue in a suitable fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS).

-

Dehydrate the tissue through an ethanol series.

-

Embed the tissue in a resin (e.g., LR White).

-

Cut thin sections (e.g., 1 µm) using an ultramicrotome and mount them on slides.

-

-

Immunolabeling:

-

Block the sections with 5% (w/v) milk protein in PBS (MP/PBS) for 60 minutes to prevent non-specific antibody binding.

-

Incubate the sections with the primary rat monoclonal antibody (e.g., LM6 or LM13, typically diluted 1:5 in MP/PBS) for at least 60-90 minutes.[15]

-

Wash the sections three times with PBS.

-

Incubate with a secondary antibody conjugated to a fluorophore (e.g., anti-rat IgG-FITC) in the dark.

-

Wash the sections three times with PBS and mount with an anti-fade agent.

-

-

Microscopy:

-

Visualize the sections using an epifluorescence or confocal microscope with appropriate filters for the chosen fluorophore.

-

Protocol: Endo-1,5-α-L-Arabinanase Activity Assay

This colorimetric assay measures the activity of endo-arabinanase, an enzyme that degrades the this compound backbone. It is based on the use of a dyed and crosslinked substrate.[19][20]

-

Reagents and Substrate:

-

Enzyme Preparation:

-

Prepare a stock solution of the enzyme preparation (e.g., 200 mg in 100 mL of dilution buffer).

-

Create a series of dilutions from the stock solution to ensure the final activity falls within the linear range of the assay.

-

-

Assay Procedure:

-

Pre-equilibrate 500 µL of the diluted enzyme solution to 40°C for 5 minutes in a microcentrifuge tube.

-

Prepare a reaction blank by adding 10 mL of termination solution to a separate 500 µL aliquot of the diluted enzyme before adding the substrate.

-

Initiate the reaction by adding one substrate tablet to the pre-warmed enzyme solution. Start a timer.

-

Incubate for exactly 10 minutes at 40°C. Do not stir.

-

Terminate the reaction by adding 10 mL of the Trizma Base solution and vortexing vigorously.

-

Allow the mixture to stand for 5 minutes at room temperature, then vortex again.

-

Filter or centrifuge the suspension to pellet the unhydrolyzed substrate.

-

-

Measurement and Calculation:

-

Measure the absorbance of the clear supernatant at 590 nm against the reaction blank.

-

Calculate the enzyme activity in Units/mL based on a standard curve provided with the substrate or by using a defined formula that relates absorbance to the release of soluble dyed fragments.

-

Conclusion and Future Directions

Pectic this compound is an indispensable component of the plant cell wall, with profound implications for its structural integrity, mechanical properties, and sensory functions. Its roles in mediating cell adhesion, ensuring developmental fidelity, and enabling responses to environmental stress highlight its importance beyond that of a simple structural filler. The reversible binding to cellulose suggests a dynamic role in the assembly and remodeling of the cell wall matrix.

For researchers and drug development professionals, understanding the biosynthesis and modification of this compound offers potential targets for manipulation. For instance, enhancing this compound content could improve drought or salt tolerance in crops. Conversely, targeting this compound-degrading enzymes could be a strategy for developing novel herbicides or for improving biomass processing for biofuels. Future research should focus on elucidating the complete enzymatic machinery for this compound biosynthesis and branching, identifying the specific receptors and downstream components of this compound-mediated signaling pathways, and exploring the diversity of this compound structures across different plant species and their functional implications.

References

- 1. Frontiers | Novel this compound and galactan oligosaccharides from dicotyledonous plants [frontiersin.org]

- 2. This compound DEFICIENT 1 Is a Putative Arabinosyltransferase Involved in Biosynthesis of Pectic this compound in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A role for pectin-associated arabinans in maintaining the flexibility of the plant cell wall during water deficit stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pectic this compound side chains are essential for pollen cell wall integrity during pollen development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. "The Role of Plant Cell Wall Arabinose in Salt Stress Sensing and Adapt" by Omar Zayed [docs.lib.purdue.edu]

- 7. This compound DEFICIENT 1 is a putative arabinosyltransferase involved in biosynthesis of pectic this compound in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Binding of this compound or galactan during cellulose synthesis is extensive and reversible - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Evidence for In Vitro Binding of Pectin Side Chains to Cellulose: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Arabinosylation of cell wall extensin is required for the directional response to salinity in roots - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. plantae.org [plantae.org]

- 17. Frontiers | Experimental approaches to study plant cell walls during plant-microbe interactions [frontiersin.org]

- 18. Developmental complexity of this compound polysaccharides and their processing in plant cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Arabinanase activity | OIV [oiv.int]

- 20. oiv.int [oiv.int]

- 21. Arabinazyme Tablets - Carbohydrase Tablet Tests | Megazyme [megazyme.com]

The Distribution of Arabinan in the Plant Kingdom: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the distribution, structure, and analysis of arabinan, a key polysaccharide in the plant cell wall, for researchers, scientists, and drug development professionals. This compound, a polymer of arabinose, is a significant component of pectin, influencing the physical properties of the cell wall and playing a role in plant development and defense. Understanding its distribution and structure across different plant species is crucial for applications in agriculture, biotechnology, and medicine.

Introduction to this compound

Arabinans are primarily found as side chains of the pectic polysaccharide rhamnogalacturonan I (RG-I). The basic structure consists of an α-1,5-linked L-arabinofuranosyl backbone, which can be substituted at the O-2 and/or O-3 positions with other arabinofuranosyl residues. The complexity and branching of these side chains vary significantly among plant species, different tissues within a plant, and even during different developmental stages. This structural diversity impacts the functional properties of the plant cell wall, including its flexibility and capacity for water retention.

Quantitative Distribution of this compound

The arabinose content of plant cell walls, which is indicative of this compound presence, varies widely across the plant kingdom. While a comprehensive comparative database is still an area of active research, available data indicates significant differences between species and tissue types. Generally, dicotyledonous plants are richer in pectic arabinans compared to grasses, where arabinoxylans are the more dominant arabinose-containing hemicellulose.

Below are tables summarizing available quantitative data on the arabinose content in the cell walls of various plant species. It is important to note that the values can be influenced by the extraction and analytical methods used.

Table 1: Arabinose Content in the Cell Walls of Various Plant Species (mol%)

| Plant Species | Tissue | Arabinose (mol%) | Reference |

| Arabidopsis thaliana | Leaves | ~5-10 | [1] |

| Arabidopsis thaliana | Stems | ~5-10 | [1] |

| Oryza sativa (Rice) | Vegetative Tissues | ~5-10 | [1] |

| Populus tremuloides (Poplar) | Wood | ~1-2 | [2] |

| Switchgrass | Leaves (transgenic, reduced this compound) | >50% reduction | [3] |

| Switchgrass | Stems (transgenic, reduced this compound) | >50% reduction | [3] |

Table 2: Pectin Content in Fresh Fruits and Vegetables (%)

| Plant Source | Pectin Content (%) | Reference |

| Apples | 1–1.5 | [4] |

| Apricots | 1 | [4] |

| Cherries | 0.4 | [4] |

| Oranges | 0.5–3.5 | [4] |

| Carrots | 1.4 | [4] |

| Citrus peels | 30 | [4] |

Note: Pectin is a complex polysaccharide mixture, and the proportion of this compound within the pectin fraction can vary.

Structural Context of this compound in Pectin

Arabinans are a key feature of the "hairy" regions of pectin, specifically as side chains attached to the rhamnose residues of the rhamnogalacturonan I (RG-I) backbone. This structural arrangement is crucial for the function of pectin in the cell wall.

Caption: Schematic of Pectin Structure.

Experimental Protocols for this compound Analysis

Accurate quantification and localization of this compound in plant tissues require specific and robust methodologies. Below are detailed protocols for key experiments.

Quantification of Arabinose by GC-MS after Acid Hydrolysis

This protocol describes the determination of the monosaccharide composition of plant cell walls, including arabinose, through acid hydrolysis and gas chromatography-mass spectrometry (GC-MS) of the resulting alditol acetates.[2][5]

4.1.1. Materials

-

Dried plant cell wall material (1 mg)

-

2 M Trifluoroacetic acid (TFA)

-

Sodium borohydride (NaBH4) in DMSO and 1 M NH4OH

-

Acetic anhydride

-

Pyridine

-

Internal standard (e.g., myo-inositol)

-

GC-MS system

4.1.2. Procedure

-

Hydrolysis:

-

Weigh 1 mg of dried cell wall material into a screw-cap vial.

-

Add 1 mL of 2 M TFA.

-

Cap the vial tightly and heat at 121°C for 90 minutes, vortexing every 30 minutes.[2]

-

Cool the vials and centrifuge to pellet any insoluble material.

-

Transfer the supernatant to a new tube and dry under a stream of air or nitrogen.

-

-

Reduction:

-

To the dried sample, add a freshly prepared solution of 20 mg/mL NaBH4 in DMSO containing 1 M NH4OH.

-

Incubate at 40-45°C for at least 90 minutes.

-

-

Acetylation:

-

Neutralize the reaction with glacial acetic acid.

-

Add acetic anhydride and pyridine.

-

Incubate at 121°C for 20 minutes.[2]

-

-

Analysis:

-

After cooling, the resulting alditol acetates can be partitioned into an organic solvent and analyzed by GC-MS.

-

Quantify the arabinose content relative to the internal standard.

-

Caption: Workflow for GC-MS Quantification.

Immunolocalization of this compound in Plant Tissues

This protocol allows for the in-situ visualization of this compound distribution within plant tissues using monoclonal antibodies.[6][7]

4.2.1. Materials

-

Plant tissue samples

-

Fixative solution (e.g., paraformaldehyde/glutaraldehyde)

-

Embedding resin (e.g., LR White)

-

Primary antibody specific to this compound (e.g., LM6, LM13)

-

Fluorescently labeled secondary antibody

-

Blocking solution (e.g., 5% non-fat dry milk in PBS)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

4.2.2. Procedure

-

Fixation and Embedding:

-

Fix plant tissue in a suitable fixative solution.

-

Dehydrate the tissue through an ethanol series.

-

Infiltrate and embed the tissue in resin according to the manufacturer's protocol.

-

Cut thin sections (e.g., 1 µm) using an ultramicrotome.

-

-

Immunostaining:

-

Mount sections on slides and incubate with a blocking solution for at least 30 minutes.

-

Incubate with the primary antibody (e.g., anti-arabinan LM6 or LM13) diluted in blocking solution overnight at 4°C.[6]

-

Wash the sections thoroughly with PBS.

-

Incubate with the fluorescently labeled secondary antibody in the dark for 3-4 hours at room temperature.[6]

-

Wash the sections again with PBS.

-

-

Microscopy:

-

Mount the sections with an anti-fade mounting medium.

-

Visualize the localization of the fluorescent signal using a fluorescence microscope.

-

Caption: Immunolocalization Workflow.

This compound Biosynthesis

The biosynthesis of pectic this compound is a complex process that occurs in the Golgi apparatus. It involves the action of specific glycosyltransferases, such as this compound DEFICIENT 1 (ARAD1), which is a putative this compound α-1,5-arabinosyltransferase.[1][8] The precursor for arabinose addition is UDP-L-arabinose, which is synthesized from UDP-D-xylose.

Caption: this compound Biosynthesis Pathway.

Conclusion and Future Directions

Arabinans are integral components of the plant cell wall, with their distribution and structure having significant implications for plant biology and various industrial applications. The methodologies outlined in this guide provide a robust framework for the quantitative and spatial analysis of this compound. Future research should focus on expanding the quantitative data across a broader range of plant species to create a more comprehensive understanding of this compound diversity. Furthermore, elucidating the precise roles of different this compound structures in mediating cell wall properties and signaling responses will be crucial for harnessing their full potential in crop improvement and the development of novel biomaterials and therapeutics.

References

- 1. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Compositional Analysis of Plant Cell Walls (Lignocellulosic biomass) Part II: Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pectin - Wikipedia [en.wikipedia.org]

- 5. Cell Wall Genomics - Techniques [cellwall.genomics.purdue.edu]

- 6. Immunolocalization of Arabinogalactan Proteins and Pectins in Plant Tissue [jove.com]

- 7. Fluorescent Immunolocalization of Arabinogalactan Proteins and Pectins in the Cell Wall of Plant Tissues [jove.com]

- 8. This compound DEFICIENT 1 Is a Putative Arabinosyltransferase Involved in Biosynthesis of Pectic this compound in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Classification of Arabinan Polysaccharides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinan polysaccharides are a diverse group of hemicelluloses found ubiquitously in the primary cell walls of plants, particularly in dicots. They play a crucial role in the structural integrity of the cell wall and are of significant interest in the fields of food science, biofuel production, and pharmacology due to their prebiotic properties and potential immunomodulatory activities. This technical guide provides a comprehensive overview of the classification of this compound polysaccharides, detailing their structural diversity, analytical methodologies for their characterization, and a summary of quantitative data from various plant sources.

Structural Classification of this compound Polysaccharides

This compound polysaccharides are primarily composed of L-arabinofuranose (Araf) residues. Their classification is based on the arrangement and linkage of these residues, as well as the presence of other sugar moieties.

The fundamental structure of this compound is a linear backbone of α-(1→5)-linked L-arabinofuranose units. This backbone can be substituted at the O-2 and/or O-3 positions with single arabinofuranose residues or short arabino-oligosaccharide side chains. The degree and pattern of branching are key features for classification and vary depending on the plant source and tissue.

Arabinans are often found as side chains of rhamnogalacturonan-I (RG-I), a major component of pectin. In this context, they are referred to as pectic arabinans. They can also be associated with galactose residues, forming arabinogalactans.

Key Structural Features:

-

Backbone: Primarily α-(1→5)-linked L-arabinofuranose.

-

Branching: Substitution at O-2 and/or O-3 positions of the backbone with α-L-arabinofuranose units.

-

Linkages: The most common glycosidic linkages are α-(1→5), α-(1→3), and α-(1→2). β-anomers, such as β-(1→3)-linked arabinobiose side chains, have also been identified.

-

Associated Polysaccharides: Arabinans are frequently linked to rhamnogalacturonan-I and can be found in complex with galactans, forming arabinogalactans. Lipoarabinomannan (LAM) is a related glycolipid found in the cell wall of mycobacteria, featuring an this compound domain.

The structural diversity of arabinans can be visualized as a hierarchical classification based on their primary backbone and branching patterns.

Quantitative Data on this compound Composition

The composition and structural features of arabinans vary significantly among different plant sources. The following tables summarize quantitative data on the linkage composition and molecular weight of arabinans from various plants.

Table 1: Glycosidic Linkage Composition of Arabinans from Various Sources (mol %)

| Source | T-Araf | 5-Araf | 3,5-Araf | 2,5-Araf | 2,3,5-Araf | Reference |

| Apple (Malus domestica) Cultivar A | 25.8 | 48.4 | 15.6 | 6.5 | 3.7 | [1] |

| Apple (Malus domestica) Cultivar B | 27.2 | 45.8 | 12.5 | 8.9 | 5.6 | [1] |

| Apple (Malus domestica) Cultivar C | 28.1 | 44.2 | 18.9 | 4.3 | 4.5 | [1] |

| Sugar Beet (Beta vulgaris) | ~74.1% Arabinose | - | - | - | - | [2] |

| Quinoa (Chenopodium quinoa) | - | Linear (1→5) | Branched at O-3 | - | - | [3] |

| Siberian Fir (Abies sibirica) | Terminal β-L-Araf | 1,5-linked α-L-Araf | 1,3,5-di-O-linked | - | 1,2,3,5-tri-O-linked | [4] |

T-Araf: Terminal arabinofuranose; 5-Araf: 1,5-linked arabinofuranose; 3,5-Araf: 1,3,5-linked arabinofuranose; 2,5-Araf: 1,2,5-linked arabinofuranose; 2,3,5-Araf: 1,2,3,5-linked arabinofuranose.

Table 2: Molecular Weight of Arabinans and Related Polysaccharides

| Polysaccharide | Source | Molecular Weight (kDa) | Reference |

| This compound (CDP1-5-1) | Cistanche deserticola | 852.9 | [5] |

| Arabinogalactan | Larch wood (Larix sp.) | 16 - 100 | [6] |

| Pectic Polysaccharides | Sugar Beet Pulp | 10 - 1300 | [7] |

| Pectin | Citrus maxima peel | - | [6] |

| Pectin | Lemon peel | - | [8] |

Experimental Protocols for this compound Classification

The characterization and classification of this compound polysaccharides involve a multi-step process encompassing extraction, purification, and detailed structural analysis.

Extraction of Pectic Polysaccharides (Containing Arabinans)

Objective: To extract pectin, which is rich in this compound side chains, from plant cell wall material.

Materials:

-

Dried and powdered plant material (e.g., citrus peel, sugar beet pulp).

-

0.05 M HCl or 0.05 M citric acid.

-

95% (v/v) Ethanol.

-

Cheesecloth or muslin.

-

Centrifuge.

Protocol:

-

Weigh a suitable amount of dried plant material (e.g., 50 g).

-

Suspend the powder in 20 volumes of the acidic solution (e.g., 1 L of 0.05 M HCl).

-

Heat the suspension at 80-90°C for 1-2 hours with constant stirring.

-

Cool the mixture to room temperature and filter through several layers of cheesecloth to remove the solid residue.

-

Collect the filtrate and add two volumes of 95% ethanol to precipitate the pectin.

-

Allow the precipitation to occur overnight at 4°C.

-

Collect the precipitated pectin by centrifugation (e.g., 10,000 x g for 20 minutes).

-

Wash the pectin pellet twice with 70% ethanol to remove low molecular weight sugars and other impurities.

-

Dry the purified pectin sample (e.g., by lyophilization or in a vacuum oven at 40°C).

Enzymatic Digestion with Endo-arabinanase

Objective: To specifically hydrolyze the α-(1→5)-arabinan backbone to generate arabino-oligosaccharides for further analysis.

Materials:

-

Purified pectic polysaccharide sample.

-

Endo-α-(1,5)-arabinanase (e.g., from Aspergillus niger).

-

Sodium acetate buffer (50 mM, pH 4.5).

-

Water bath or incubator.

Protocol:

-

Dissolve the pectic polysaccharide sample in sodium acetate buffer to a final concentration of 5-10 mg/mL.

-

Add endo-arabinanase to the solution. The enzyme-to-substrate ratio may need to be optimized, but a starting point is 1-5 U of enzyme per 100 mg of polysaccharide.

-

Incubate the reaction mixture at 40°C for 24 hours with gentle agitation.

-

Terminate the reaction by heating the sample at 100°C for 10 minutes to inactivate the enzyme.

-

The resulting mixture of arabino-oligosaccharides is now ready for chromatographic and spectroscopic analysis.

Glycosidic Linkage Analysis by Methylation

Objective: To determine the types and relative proportions of glycosidic linkages in the this compound polysaccharide.

Materials:

-

Dried polysaccharide sample.

-

Dimethyl sulfoxide (DMSO).

-

Sodium hydroxide (powdered).

-

Methyl iodide (CH₃I).

-

Trifluoroacetic acid (TFA).

-

Sodium borodeuteride (NaBD₄).

-

Acetic anhydride.

-

1-methylimidazole.

-

Dichloromethane (DCM).

-

Gas chromatograph-mass spectrometer (GC-MS).

Protocol:

-

Permethylation:

-

Dissolve the dried sample (2-5 mg) in DMSO (0.5 mL).

-

Add powdered NaOH and methyl iodide.

-

Agitate the mixture (e.g., using an ultrasonic bath) for 30-60 minutes at room temperature.

-

Quench the reaction with water and extract the permethylated polysaccharides with dichloromethane.

-

-

Hydrolysis:

-

Evaporate the DCM and hydrolyze the permethylated sample with 2 M TFA at 121°C for 1-2 hours.

-

-

Reduction:

-

Remove the TFA by evaporation under a stream of nitrogen.

-

Reduce the partially methylated monosaccharides to their corresponding alditols using sodium borodeuteride in a basic solution (e.g., 1 M NH₄OH).

-

-

Acetylation:

-

Acetylatethe alditols using acetic anhydride with 1-methylimidazole as a catalyst.

-

-

Analysis:

-

Extract the resulting partially methylated alditol acetates (PMAAs) into DCM.

-

Analyze the PMAAs by GC-MS to identify and quantify the different linkage types based on their retention times and mass spectra.

-

2D-NMR Spectroscopy for Structural Elucidation

Objective: To obtain detailed structural information, including anomeric configurations and through-bond connectivities.

Materials:

-

Purified this compound or arabino-oligosaccharide sample.

-

Deuterium oxide (D₂O).

-

NMR spectrometer equipped for 2D experiments (e.g., 500 MHz or higher).

Protocol:

-

Sample Preparation:

-

Dissolve the sample (5-10 mg) in D₂O (0.5-0.6 mL).

-

Lyophilize the sample and re-dissolve in D₂O two to three times to exchange labile protons with deuterium.

-

Transfer the final solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a series of 2D NMR spectra, including:

-

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): To correlate protons with their directly attached carbons. This is particularly useful for identifying specific sugar residues and their linkage positions based on characteristic chemical shifts in the anomeric region.

-

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range (2-3 bond) correlations between protons and carbons, which helps in sequencing the oligosaccharides and determining the linkages between sugar residues.

-

Correlation Spectroscopy (COSY): To identify proton-proton couplings within the same sugar residue.

-

-

-

Data Analysis:

-

Process and analyze the 2D NMR spectra using appropriate software.

-

Assign the signals by comparing the chemical shifts with published data for known this compound structures.

-

Integrate the cross-peaks in the HSQC spectrum to semi-quantitatively determine the relative proportions of different structural motifs.

-

Conclusion

The classification of this compound polysaccharides is a complex task that relies on a detailed understanding of their structural heterogeneity. This guide has provided a framework for their classification based on their primary structure and association with other cell wall components. The quantitative data presented highlights the diversity of arabinans across different plant species. Furthermore, the detailed experimental protocols offer a practical guide for researchers to extract, purify, and structurally characterize these important biopolymers. A thorough and systematic approach, combining enzymatic, chromatographic, and spectroscopic techniques, is essential for the accurate classification of this compound polysaccharides, which will ultimately facilitate their application in various fields of research and development.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. daneshyari.com [daneshyari.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural studies of this compound-rich pectic polysaccharides from Abies sibirica L. Biological activity of pectins of A. sibirica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thaiscience.info [thaiscience.info]

- 7. Assessing Green Methods for Pectin Extraction from Waste Orange Peels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | 2D-HSQC-NMR-Based Screening of Feruloylated Side-Chains of Cereal Grain Arabinoxylans [frontiersin.org]

An In-depth Technical Guide to the Core Backbone Structures of Linear and Branched Arabinans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arabinans are complex polysaccharides found ubiquitously in the cell walls of plants and mycobacteria. Composed of arabinose residues, these polymers play critical roles in cell wall integrity, flexibility, and host-pathogen interactions. The functional diversity of arabinans is intrinsically linked to their structural heterogeneity, particularly the architecture of their α-(1→5)-linked arabinofuranose backbone, which can be either linear or extensively branched. This technical guide provides a detailed comparative analysis of linear and branched arabinan structures, comprehensive experimental protocols for their characterization, and an exploration of their biological significance, with a focus on applications relevant to drug development.

Introduction to this compound Structure

Arabinans are a class of hemicellulose polysaccharides primarily composed of L-arabinofuranose (Araf) residues. They are key components of the pectic matrix in plant primary cell walls and form the this compound domains of arabinogalactan (AG) and lipoarabinomannan (LAM) in the cell wall of Mycobacterium tuberculosis. The fundamental structure of this compound consists of a linear backbone of α-(1→5)-linked Araf units. The distinction between linear and branched arabinans arises from the substitution of this backbone at the O-2 and/or O-3 positions with single Araf residues or short arabino-oligosaccharide side chains.[1][2][3]

-

Linear this compound: Characterized by a simple, unbranched or sparsely branched backbone of α-(1→5)-linked L-arabinofuranose residues.[3][4]

-

Branched this compound: Features the α-(1→5)-Araf backbone that is decorated at the O-2 and/or O-3 positions.[1][5][6] In mycobacteria, the branching is particularly complex, also involving α-(1→3) and β-(1→2) linkages.

This structural variation is not trivial; it profoundly impacts the physicochemical properties of the polysaccharide, its interaction with other cell wall components, and its role in biological processes.

Comparative Analysis of this compound Backbone Structures

The primary distinction between linear and branched arabinans lies in the degree and pattern of substitution on the α-(1→5)-Araf backbone.

Linear this compound Backbone

A linear this compound is predominantly composed of 5-linked Araf residues. While purely linear structures are rare in nature, some arabinans have very low degrees of branching. Debranched this compound, often prepared by enzymatic treatment with α-L-arabinofuranosidases that remove side chains, is used as a substrate to study the properties of the linear backbone.

Branched this compound Backbone

In branched arabinans, the α-(1→5) backbone is substituted. The most common branch points are at the O-3 position, followed by substitution at the O-2 position, and sometimes at both O-2 and O-3 of the same backbone residue.[1][5][6]

-

Plant Pectic this compound: Typically found as side chains of rhamnogalacturonan-I, these arabinans have backbones of α-(1→5)-Araf branched at O-2 and O-3 with single Araf residues.[1][5]

-

Mycobacterial this compound: This represents a more complex branched structure. The this compound domains of arabinogalactan are built upon a backbone of α-(1→5)-linked Araf with multiple α-(1→3)-linked residues creating 3,5-Araf branch points. The non-reducing ends are often terminated with a distinctive hexa-arabinoside motif that includes β-(1→2)-Araf residues.

The structural differences are visualized in the diagrams below.

Caption: Simplified structures of linear and branched this compound backbones.

Quantitative Glycosidic Linkage Analysis

Glycosidic linkage analysis by methylation is the gold standard for quantifying the different types of linkages within a polysaccharide. This technique reveals the relative abundance of terminal, linear, and branched residues. The table below presents typical molar ratios of methylated arabinose derivatives from a complex pectic polysaccharide, illustrating the variety of linkages present.

| Partially Methylated Alditol Acetate (PMAA) | Inferred Linkage | Molar Ratio (Example from Mustard Cotyledon Pectin[7][8]) |

| 2,3,5-tri-O-methyl-l-arabinose | Terminal Araf (t-Araf) | 2.86 |

| 2,3-di-O-methyl-l-arabinose | 5-linked Araf | 2.50 |

| 2-O-methyl-l-arabinose | 3,5-linked Araf (branch point) | 2.24 |

Note: The specific ratios can vary significantly depending on the plant source, tissue type, and developmental stage. For example, studies on apple ripening show a selective loss of highly branched arabinans, which would be reflected as a decrease in 3,5-linked and terminal-Araf residues and a relative increase in 5-linked Araf residues.[3]

Biological Significance and Role in Signaling

The structural dichotomy of arabinans has profound biological implications.

Structural Roles in the Cell Wall

-

Plant Cell Walls: Pectic arabinans are crucial for maintaining cell wall flexibility and hydration. The branched side chains of rhamnogalacturonan-I are thought to prevent the formation of rigid junctions between other pectic domains, thereby ensuring the plasticity required for cell growth.

-

Mycobacterial Cell Walls: The highly branched this compound domain of arabinogalactan is essential for the viability of Mycobacterium tuberculosis. It serves as the covalent anchor for mycolic acids, which form the outer waxy layer of the cell wall, a critical barrier against antibiotics and host immune responses. This makes the enzymes involved in this compound biosynthesis prime targets for antitubercular drugs.

Role in Signaling: this compound-Derived Oligosaccharides as DAMPs

While intact this compound polymers primarily serve structural roles, oligosaccharide fragments derived from their breakdown can function as signaling molecules. In plants, cell wall fragments released during pathogen attack or mechanical damage can act as Damage-Associated Molecular Patterns (DAMPs) , triggering innate immune responses.[9][10]

Studies have shown that pentose-based oligosaccharides, specifically arabinoxylan-oligosaccharides (containing arabinose decorations on a xylan backbone), can be sensed as DAMPs by plants, activating defense mechanisms such as calcium influx and the production of reactive oxygen species (ROS).[9][10][11] For instance, the pentasaccharide 3³-α-L-arabinofuranosyl-xylotetraose has been identified as a highly active DAMP.[9][10][11]

Currently, there is a lack of direct comparative studies on the specific signaling activities of linear versus branched arabino-oligosaccharides. It remains an open area of research whether the branching pattern itself constitutes a specific signaling motif recognized by plant receptors.

Caption: Hypothetical signaling pathway for this compound-derived DAMPs in plants.

Detailed Experimental Protocols

Accurate structural characterization of arabinans is essential for understanding their function. The following are detailed protocols for key analytical techniques.

Glycosidic Linkage Analysis via Methylation

This protocol is based on the widely used Ciucanu and Kerek method for polysaccharide methylation.[11][12][13] It determines the position of glycosidic linkages by methylating all free hydroxyl groups, followed by hydrolysis, reduction, and acetylation to produce partially methylated alditol acetates (PMAAs) for GC-MS analysis.

Experimental Workflow:

Caption: Workflow for polysaccharide methylation analysis.

Protocol:

-

Permethylation: a. Dry 1-5 mg of the polysaccharide sample in a reaction vial under vacuum over P₂O₅. b. Add 1 mL of anhydrous dimethyl sulfoxide (DMSO) and dissolve the sample (ultrasonication may be required). c. Add a slurry of powdered sodium hydroxide (NaOH) in DMSO (approx. 200 mg/mL). d. Add 0.5 mL of methyl iodide (CH₃I) dropwise while vortexing. e. Agitate the reaction at room temperature for 1 hour. f. Quench the reaction by slowly adding 2 mL of water. g. Partition the permethylated polysaccharide into dichloromethane (DCM). Wash the DCM layer with water several times and then evaporate to dryness.

-

Hydrolysis: a. Hydrolyze the dried permethylated sample with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours. b. Evaporate the TFA under a stream of nitrogen.

-

Reduction: a. Dissolve the hydrolyzed sample in 1 mL of 1 M ammonium hydroxide (NH₄OH). b. Add 10 mg of sodium borodeuteride (NaBD₄) and incubate at room temperature for 2 hours. c. Neutralize the reaction by adding glacial acetic acid dropwise. d. Evaporate to dryness with co-distillation using methanol several times to remove borates.

-

Acetylation: a. Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine to the dried sample. b. Incubate at 121°C for 30 minutes. c. Evaporate the reagents under nitrogen.

-

Analysis: a. Dissolve the final PMAA derivatives in acetone. b. Analyze by gas chromatography-mass spectrometry (GC-MS). Identify PMAAs based on their retention times and electron impact (EI) mass spectra compared to known standards.

Structural Profiling by 2D HSQC NMR Spectroscopy

Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a powerful non-destructive technique for profiling the structural elements of polysaccharides. It provides correlation signals between protons and their directly attached carbons, offering a detailed fingerprint of the sugar residues and their linkages.[14][15][16]

Protocol:

-

Sample Preparation: a. For soluble polysaccharides, dissolve 5-10 mg of the sample in 0.5 mL of deuterium oxide (D₂O). b. For insoluble cell wall material, a gel-state NMR method is preferred. Swell the finely ground material in DMSO-d₆. c. Transfer the solution/gel to an NMR tube.

-

NMR Data Acquisition: a. Acquire spectra on a 500 MHz or higher NMR spectrometer equipped with a cryoprobe. b. Use a standard HSQC pulse sequence (e.g., hsqcedetgp). c. Typical parameters include a relaxation delay of 1.5 s, a ¹JCH coupling constant of 145 Hz, 1024 data points in the direct dimension (f2, ¹H), and 256 increments in the indirect dimension (f1, ¹³C). d. Acquire a sufficient number of scans (e.g., 32-64) to achieve a good signal-to-noise ratio.

-

Data Processing and Analysis: a. Process the 2D data using appropriate software (e.g., Bruker TopSpin, Mnova). b. Apply a squared sine-bell window function in both dimensions. c. Reference the spectrum (e.g., to an internal standard like acetone or the residual solvent signal). d. Assign cross-peaks in the anomeric region (δH 4.8-5.5 / δC 100-112 for Araf) and the ring region by comparing chemical shifts to literature values and databases for known this compound structures.[17] For example, α-(1→5)-linked Araf residues typically show anomeric signals around δH 5.0-5.1 / δC 107-108.

Oligosaccharide Profiling by Enzymatic Digestion and HPAEC-PAD

This method uses enzymes to specifically cleave the this compound backbone, generating oligosaccharides that can be separated and quantified by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[18][19][20]

Protocol:

-

Enzymatic Digestion: a. Suspend the this compound-containing sample (e.g., 5 mg) in 500 µL of a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0). b. Add endo-α-(1→5)-arabinanase (e.g., 1-2 Units). c. Incubate at 40°C for 12-24 hours with gentle agitation. d. Terminate the reaction by heating at 100°C for 10 minutes. e. Centrifuge to pellet any insoluble material and collect the supernatant containing the arabino-oligosaccharides.

-

HPAEC-PAD Analysis: a. Use a high-pH anion-exchange chromatograph equipped with a pulsed amperometric detector and a gold working electrode. b. Employ a suitable anion-exchange column (e.g., Dionex CarboPac series). c. Elute the oligosaccharides using a gradient of sodium acetate in sodium hydroxide. A typical gradient might be 0-300 mM sodium acetate in 100 mM NaOH over 40 minutes. d. Detect the eluted carbohydrates using a standard carbohydrate PAD waveform. e. Identify and quantify oligosaccharides by comparing their retention times and peak areas to those of known standards (e.g., arabinobiose, arabinotriose).

Conclusion and Future Perspectives

The distinction between linear and branched this compound backbones is fundamental to their biological function, from dictating the mechanical properties of plant cell walls to forming the defensive barrier of mycobacteria. The analytical techniques detailed herein provide a robust toolkit for researchers to dissect these complex structures. For drug development professionals, understanding the intricate architecture of mycobacterial this compound and the enzymes that build it remains a critical avenue for discovering new antimicrobial agents. Furthermore, the emerging role of this compound-derived oligosaccharides in plant immune signaling suggests that modulating this compound structure could be a novel strategy for enhancing crop resilience. Future research should focus on elucidating the specific receptors and signaling cascades that recognize different this compound structural motifs and on developing high-throughput methods for screening this compound-modifying enzymes and their inhibitors.

References

- 1. Branched arabino-oligosaccharides isolated from sugar beet this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural ripening-related changes of the this compound-rich pectic polysaccharides from olive pulp cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Loss of Highly Branched Arabinans and Debranching of Rhamnogalacturonan I Accompany Loss of Firm Texture and Cell Separation during Prolonged Storage of Apple - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linear 1-5-alpha-L-Arabinan Sugar Beet Polysaccharides | Megazyme [megazyme.com]

- 5. researchgate.net [researchgate.net]

- 6. research.wur.nl [research.wur.nl]

- 7. Molecular cohesion in plant cell walls. Methylation analysis of pectic polysaccharides from the cotyledons of white mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular cohesion in plant cell walls. Methylation analysis of pectic polysaccharides from the cotyledons of white mustard - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Arabinoxylan-Oligosaccharides Act as Damage Associated Molecular Patterns in Plants Regulating Disease Resistance [frontiersin.org]

- 10. Arabinoxylan-Oligosaccharides Act as Damage Associated Molecular Patterns in Plants Regulating Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. iris.unina.it [iris.unina.it]

- 17. researchgate.net [researchgate.net]

- 18. Collection - this compound and Galactan Oligosaccharide Profiling by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]

- 19. researchgate.net [researchgate.net]

- 20. Development and validation of a quantitative high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) method permits structural profiling of arabinoxylans from cool-season pasture grasses - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to Arabinan-Containing Glycoproteins

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Arabinan-containing glycoproteins are a diverse and complex class of macromolecules that play crucial roles in the biology of plants, fungi, and bacteria. In plants, the most extensively studied are the arabinogalactan proteins (AGPs), which are implicated in a myriad of processes including cell growth, development, signaling, and stress responses.[1][2][3][4][5][6] The intricate structures of these glycoproteins, characterized by a protein backbone heavily decorated with large, branched arabinogalactan polysaccharides, have presented significant analytical challenges. This guide provides a comprehensive overview of the discovery, structure, function, and analysis of this compound-containing glycoproteins, with a primary focus on plant AGPs. Detailed experimental protocols for their extraction, purification, and characterization are provided, along with a summary of key quantitative data. Furthermore, this guide illustrates the biosynthetic and signaling pathways involving these complex molecules through detailed diagrams.

Discovery and Background

The discovery of arabinogalactan proteins can be traced back to the observation of specific interactions between certain plant extracts and synthetic azo dyes, namely the Yariv reagents.[7][8] These reagents, β-D-glucosyl or galactosyl dyes, were found to selectively precipitate AGPs, a property that has since been widely exploited for their detection, quantification, and purification.[7][8] This unique interaction highlighted the presence of a distinct class of proteoglycans at the cell surface of plants. Subsequent research has revealed that AGPs are part of a larger superfamily of hydroxyproline-rich glycoproteins (HRGPs) and are ubiquitous throughout the plant kingdom, from algae to angiosperms.[1][2] They are found at the plasma membrane, in the cell wall, and as secreted molecules.[2][7] Beyond plants, this compound-containing glycoproteins are also found in fungi and are involved in cell wall structure and metabolism.[8][9] In mycobacteria, the arabinogalactan is a key component of the cell wall and a target for antimicrobial drugs.[6][10][11]

Structure of Arabinogalactan Proteins

AGPs are characterized by a protein backbone rich in hydroxyproline (Hyp), serine (Ser), and alanine (Ala), and extensive glycosylation, which can account for over 90% of the molecule's mass.[2][12]

Protein Backbone

The protein backbone of AGPs is highly variable and can be classified into several subfamilies, including classical AGPs, AG-peptides, and fasciclin-like AGPs (FLAs).[4][13] Classical AGPs have a characteristic tripartite structure with an N-terminal signal peptide, a central hydroxyproline-rich domain, and a C-terminal glycosylphosphatidylinositol (GPI) anchor signal.[1] The AG-peptides are much smaller, with backbones of only 10-13 amino acids.[4]

Glycan Chains

The carbohydrate component of AGPs consists of type II arabinogalactans.[2] These are highly branched polysaccharides with a β-(1→3)-galactan backbone and numerous β-(1→6)-galactan side chains.[1] These side chains are further decorated with arabinose, and to a lesser extent, other sugars like glucuronic acid, rhamnose, and fucose.[2] The arabinose is typically in the furanose form (Araf).[14]

Quantitative Data Presentation

The composition of AGPs can vary significantly depending on the plant species, tissue type, and developmental stage. The following table summarizes some quantitative data reported in the literature.

| Parameter | Organism/Tissue | Value | Reference |

| Extraction Yield | Ulva sp. | 0.86% - 22.47% (dry weight) | |

| Protein Content | AGP-like fraction from Ulva sp. | 106.88 mg BSA/g dry extract | |

| Polysaccharide Content | AGP-like fraction from Ulva sp. | 15.42% | |

| Carbohydrate Content | Bovine Fetuin (a model glycoprotein) | 15% (by weight) | [5] |

| Molecular Mass of AGPs | General | 60 - 300 kDa | [2] |

| Carbohydrate Moiety | General AGPs | > 90% of total molecular mass | [2] |

| Arabinose Reduction in arad1 mutant | Arabidopsis thaliana leaves | ~25% reduction | |

| Arabinose Reduction in arad1 mutant | Arabidopsis thaliana stems | ~54% reduction |

Functions of Arabinogalactan Proteins

AGPs are involved in a wide array of plant processes, underscoring their importance in plant biology. Their functions are thought to be mediated by the diverse structures of their glycan moieties, which can interact with other cell wall components, signaling molecules, and the plasma membrane.[1][3][4][5][6]

Key functions include:

-

Cell Growth and Expansion: AGPs are believed to act as lubricants in the cell wall, facilitating cell expansion.[1]

-

Development: They play roles in embryogenesis, root and pollen tube growth, and xylem differentiation.[1][4]

-

Signaling: GPI-anchored AGPs at the plasma membrane are proposed to act as co-receptors and to be involved in calcium signaling.[1][3]

-

Cell Adhesion: AGPs may mediate cell-cell adhesion and communication.

-

Stress Response: They are implicated in responses to both biotic and abiotic stresses, such as pathogen attack and salt stress.[1]

Experimental Protocols

The study of this compound-containing glycoproteins requires a multi-step approach involving extraction, purification, and detailed structural analysis.

Extraction and Purification of Arabinogalactan Proteins

A common method for the specific extraction and purification of AGPs utilizes the Yariv reagent.

Protocol: Yariv Reagent-Based AGP Extraction and Purification [7]

-

Homogenization: Homogenize plant tissue in a suitable buffer (e.g., 1% CaCl₂).

-

Clarification: Centrifuge the homogenate to remove cell debris. The supernatant contains soluble AGPs.

-

Yariv Precipitation: Add β-D-glucosyl Yariv reagent to the supernatant to a final concentration that is in slight excess to the estimated AGP concentration. Allow the AGP-Yariv complex to precipitate for at least 1 hour at room temperature.

-

Pelleting: Collect the precipitate by centrifugation (e.g., 2,000 x g for 10 minutes).

-

Washing: Wash the pellet with 2% CaCl₂ to remove non-specifically bound molecules.

-

AGP Release: Resuspend the pellet in 20 mM NaOH to dissolve the complex.

-

Yariv Reagent Reduction: Add sodium metabisulfite to a final concentration of 70 mM and heat at 50°C to decolorize and reduce the Yariv reagent, releasing the soluble AGPs.

-

Dialysis and Lyophilization: Dialyze the solution against water to remove salts and small molecules, then lyophilize to obtain the purified AGPs.

Structural Characterization

6.2.1 Monosaccharide Composition Analysis via HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive method for determining the monosaccharide composition of glycoproteins.[5][15]

Protocol Outline: [5]

-

Hydrolysis: Hydrolyze the purified glycoprotein sample into its constituent monosaccharides using an acid (e.g., trifluoroacetic acid).

-

Neutralization and Filtration: Neutralize the hydrolysate and filter it to remove any particulate matter.

-

Chromatographic Separation: Inject the sample into an HPAEC system equipped with a suitable carbohydrate analysis column (e.g., CarboPac™ PA20). The separation is achieved using a high pH eluent (e.g., NaOH).

-

Detection: Detect the separated monosaccharides using a pulsed amperometric detector.

-

Quantification: Compare the retention times and peak areas of the sample to those of known monosaccharide standards to identify and quantify the sugars present.

6.2.2 Glycosidic Linkage Analysis

This analysis determines how the monosaccharides are linked together. It typically involves permethylation of the carbohydrate, followed by hydrolysis, reduction, and acetylation to produce partially methylated alditol acetates (PMAAs), which are then analyzed by gas chromatography-mass spectrometry (GC-MS).

6.2.3 Mass Spectrometry for Glycoproteomics

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of the glycoprotein, the sequence of the protein backbone, and the structure of the attached glycans.[1][16]

General Workflow for Glycoproteomic Analysis: [1][17]

-

Denaturation, Reduction, and Alkylation: Denature the glycoprotein, reduce the disulfide bonds (e.g., with DTT), and alkylate the free sulfhydryls (e.g., with iodoacetamide) to prevent re-oxidation.

-

Proteolytic Digestion: Digest the protein backbone into smaller peptides using a protease such as trypsin.

-

Glycopeptide Enrichment (Optional): Enrich for glycopeptides using techniques like hydrophilic interaction liquid chromatography (HILIC).

-

LC-MS/MS Analysis: Separate the peptides and glycopeptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS). The fragmentation data provides sequence information for both the peptide and the glycan.

-

Data Analysis: Use specialized software to interpret the complex MS/MS spectra and identify the glycopeptides.

6.2.4 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the anomeric configuration (α or β) and the linkage positions of the glycosidic bonds.[18][19] Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) are particularly powerful for elucidating complex glycan structures.[18][19]

Visualizations: Pathways and Workflows

Biosynthesis of Arabinogalactan Proteins

The biosynthesis of AGPs is a complex process that occurs in the endoplasmic reticulum and Golgi apparatus.

Caption: Biosynthesis pathway of Arabinogalactan Proteins (AGPs).

Experimental Workflow for AGP Analysis

A typical workflow for the comprehensive analysis of AGPs involves multiple analytical techniques.

Caption: Experimental workflow for the analysis of AGPs.

AGP Signaling Pathway

AGPs are proposed to be involved in various signaling pathways at the cell surface.

Caption: A proposed signaling pathway involving AGPs at the plasma membrane.

Conclusion and Future Directions

This compound-containing glycoproteins, particularly plant AGPs, are a fascinating and functionally diverse class of molecules. While significant progress has been made in understanding their structure and roles in biology, many questions remain. The continued development and application of advanced analytical techniques, such as high-resolution mass spectrometry and NMR, will be crucial for unraveling the full complexity of these glycoproteins. For drug development professionals, the unique carbohydrate structures of microbial this compound-containing glycoproteins present potential targets for novel therapeutics. A deeper understanding of the biosynthesis and function of these molecules will undoubtedly open up new avenues for research and application in both plant science and medicine.

References

- 1. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. The Classical Arabinogalactan Protein Gene Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Principles of Structural Analysis and Sequencing of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Arabinogalactan Glycoproteins from Plant Tissue [bio-protocol.org]

- 8. Extraction and detection of arabinogalactan proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Regulatory Network of Arabinogalactan Proteins, Glycosylation, and Nucleotide Sugars for Optimizing Mara des Bois Strawberries Postharvest Storage Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Characterization of Arabidopsis Leaf Arabinogalactan Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Glycomic and glycoproteomic analysis of glycoproteins—a tutorial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. NMR Spectroscopic Profiling of this compound and Galactan Structural Elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

A Technical Guide to the Structural Diversities of Plant and Microbial Arabinans

For Researchers, Scientists, and Drug Development Professionals

Arabinans, polysaccharides composed of arabinose residues, are ubiquitous in the biological world, playing critical roles in the structural integrity of plant cell walls and the pathogenicity of certain microbes. A profound understanding of the nuanced structural differences between plant and microbial arabinans is paramount for advancements in fields ranging from human health and nutrition to biofuel production. This technical guide provides an in-depth exploration of these structural distinctions, supported by quantitative data, detailed experimental methodologies, and visual representations of molecular architectures and analytical workflows.

Core Structural Distinctions: A Comparative Overview

Plant and microbial arabinans, while both polymers of arabinose, exhibit fundamental differences in their overall architecture, linkage patterns, and association with other macromolecules. Plant arabinans are predominantly found as pectic polysaccharides, specifically as side chains of rhamnogalacturonan I, a key component of the plant cell wall.[1][2][3][4] In contrast, the most extensively studied microbial arabinans are integral components of the mycobacterial cell wall, where they form a covalent complex with galactan, which is in turn linked to peptidoglycan.[5][6]

Plant Arabinans: Pectic Side Chains

Plant arabinans are characterized by a backbone of α-(1→5)-linked arabinofuranose (Araf) residues.[2][3][4][7] This linear chain is often substituted at the O-2 and/or O-3 positions with single arabinofuranose units or short arabinan side chains.[2][8][9] The degree and pattern of branching can vary significantly depending on the plant source, tissue type, and developmental stage.[8][9] Some plant arabinans have also been reported to contain β-anomeric linkages and arabinopyranose residues, adding to their structural complexity.[1][3][4]

Microbial Arabinans: Mycobacterial Cell Wall Components

Microbial arabinans, particularly those from Mycobacterium tuberculosis, are part of a larger arabinogalactan complex.[5][6] The this compound portion is attached to a galactan chain, which consists of alternating β-(1→5) and β-(1→6) linked galactofuranose residues.[5] The this compound itself is a highly branched structure with a backbone of α-(1→5)-linked Araf residues, similar to plant arabinans. However, it also features α-(1→3) linkages and is capped with distinctive β-(1→2)-linked arabinofuranose residues.[5][10] These terminal motifs are often esterified with mycolic acids, which are crucial for the structural integrity and low permeability of the mycobacterial cell wall.[5][6][10]

Quantitative Structural Comparison

The following table summarizes the key quantitative and qualitative structural differences between plant and microbial arabinans based on current literature.

| Feature | Plant Arabinans | Microbial Arabinans (Mycobacterium) |

| Backbone Linkage | Primarily α-(1→5)-Araf[2][3][4][7] | α-(1→5)-Araf and α-(1→3)-Araf[5][10] |

| Branching Points | O-2 and/or O-3 of the backbone[2][8][9] | O-3 and O-5 of arabinofuranosyl units[10] |

| Terminal Residues | α-L-Araf, and occasionally β-L-Araf or α-L-Arap[1][3][4] | β-D-Araf-(1→2)-α-D-Araf motifs[5][10] |